molecular formula C25H22N2O2 B7709914 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

Cat. No.: B7709914
M. Wt: 382.5 g/mol
InChI Key: DXIGQJYZCQDGOK-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is a complex organic compound belonging to the quinoline derivatives family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry.

Properties

IUPAC Name

2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-12-13-23-19(14-17)15-20(24(28)26-23)16-27(21-9-4-3-5-10-21)25(29)22-11-7-6-8-18(22)2/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIGQJYZCQDGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized with appropriate substituents to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a versatile intermediate in the synthesis of other quinoline derivatives and heterocyclic compounds.

  • Biology: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.

  • Medicine: This compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of dyes, catalysts, and materials for electronic applications.

Mechanism of Action

The mechanism by which N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzenesulfonamide

  • N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-phenylacetamide

Uniqueness: N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide stands out due to its specific structural features and potential biological activities. Its unique combination of hydroxyl and methyl groups on the quinoline ring enhances its reactivity and interaction with biological targets.

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